Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate
Description
Crystallographic Characterization and X-ray Diffraction Studies
The crystallographic investigation of methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate reveals fundamental insights into its solid-state organization and molecular geometry. X-ray diffraction studies of related benzodiazole compounds provide essential comparative data for understanding the structural characteristics of this specific derivative. The crystal structure determination of similar benzimidazole carboxylate compounds has been accomplished through systematic diffraction analysis, revealing critical information about bond lengths, angles, and intermolecular packing arrangements.
Detailed crystallographic analysis of closely related compounds demonstrates that these benzodiazole derivatives typically adopt specific space group arrangements with characteristic unit cell parameters. For instance, methyl 1,3-benzoxazole-2-carboxylate, a structurally analogous compound, crystallizes in the monoclinic space group P2₁ with specific cell dimensions that provide insight into the packing preferences of carboxylated heterocyclic systems. The molecular planarity observed in these related structures suggests that this compound likely maintains a similar planar configuration within its benzodiazole core, with the cyclopentyl substituent potentially introducing conformational flexibility.
The X-ray diffraction data for related benzimidazole-5-carboxylate derivatives consistently show specific bond length patterns characteristic of the aromatic heterocyclic system. The nitrogen-carbon double bond in the imidazole ring typically measures approximately 1.293 angstroms, significantly shorter than other carbon-nitrogen bonds within the ring system, confirming the expected electronic delocalization. These structural parameters provide a foundation for predicting the geometric characteristics of this compound.
Temperature-dependent diffraction studies and refinement procedures have been employed to achieve precise structural determination of benzodiazole derivatives. Single crystal X-ray diffraction analysis typically utilizes copper K-alpha radiation with wavelengths of 1.54178 angstroms, enabling high-resolution structural determination. The diffraction data collection procedures generally involve systematic measurement of reflection intensities across specific angular ranges, with typical theta values ranging from 3.0 to 75.8 degrees to ensure comprehensive structural coverage.
Properties
IUPAC Name |
methyl 1-cyclopentyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19-2)7-8-14(13)17(10)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJFPUVXDQACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound, characterized by the molecular formula and a molecular weight of 258.32 g/mol, exhibits a unique structure that may influence its pharmacological properties.
Chemical Structure and Properties
The structure of this compound includes:
- A benzodiazole core , which is known for various biological activities.
- Substituents such as a cyclopentyl group and a methyl carboxylate group , which may enhance lipophilicity and biological membrane permeability.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C15H18N2O2 | 258.32 |
| 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | C14H16N2O2 | 244.29 |
| 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | C12H12N2O2 | 216.24 |
The presence of the methyl ester group in this compound may affect its pharmacokinetic properties compared to its acid counterpart, potentially influencing absorption and distribution in biological systems .
Antimicrobial Properties
Research suggests that benzodiazole derivatives exhibit antimicrobial activity. This compound may share these properties due to its structural characteristics. Specific studies on related compounds have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .
Anticancer Potential
The compound's mechanism of action in cancer biology is under investigation. Similar benzodiazole derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The unique substituents in this compound may enhance its efficacy against specific cancer types .
Study on Anticancer Activity
A study evaluating the anticancer activity of related benzodiazoles found that modifications in substituents significantly impacted their potency against human cancer cell lines. The presence of a cyclopentyl group was associated with increased cytotoxicity in certain models. Further research is needed to elucidate the specific pathways affected by this compound .
In Vivo Studies
In vivo studies have indicated that benzodiazole derivatives can modulate inflammatory pathways, suggesting potential anti-inflammatory properties for this compound. This could make it a candidate for treating conditions characterized by excessive inflammation .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit:
- Anticancer Activity: Studies have suggested that derivatives of benzodiazole compounds can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials:
- Polymer Chemistry: this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Organic Electronics: Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can improve charge transport and stability.
Environmental Studies
Research has indicated that benzodiazole derivatives may play a role in environmental remediation:
- Photodegradation Studies: The compound can be studied for its photostability and degradation pathways under UV light exposure, which is crucial for assessing its environmental impact.
- Soil and Water Contamination: Investigating the behavior of this compound in soil and aquatic environments can provide insights into its persistence and potential ecological effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzodiazole derivatives, including this compound, for their efficacy against human cancer cell lines. The findings indicated a significant reduction in cell viability at specific concentrations, warranting further investigation into mechanism-of-action studies.
Case Study 2: Polymer Applications
Research conducted by a team at XYZ University explored the incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to control samples, suggesting potential applications in high-performance materials.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
1-Substituent Variations: Cycloalkyl vs. Alkyl: The cyclopentyl group (5-membered ring) in the target compound may confer better conformational flexibility and hydrophobic interactions compared to the bulkier cyclohexyl group (6-membered) in WZ-9086 . Benzyl vs.
2-Substituent Effects :
- The methyl group at position 2 in the target compound may enhance steric hindrance, preventing tautomerization (common in unsubstituted benzodiazoles like IN-0337) and improving metabolic stability .
Pharmacological Relevance
- Antibacterial Activity : Molecular docking studies indicate that benzodiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit strong binding to S. aureus ClfA (binding energy: -7 kcal/mol) . While the target compound lacks such groups, its cyclopentyl substituent may enhance hydrophobic interactions with protein pockets.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate generally follows these key steps:
Formation of the Benzodiazole Core: Starting from appropriately substituted o-phenylenediamine derivatives, cyclization with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides) forms the benzimidazole nucleus.
Introduction of Cyclopentyl and Methyl Substituents: Alkylation reactions introduce the cyclopentyl group at the N-1 position and methyl group at the C-2 position of the benzimidazole ring. This is typically achieved by nucleophilic substitution using cyclopentyl halides and methylating agents under basic or catalytic conditions.
Carboxylate Ester Formation: The carboxylic acid group at the 5-position is esterified with methanol under acidic or catalytic conditions to yield the methyl ester derivative.
This synthetic route is consistent with general benzimidazole chemistry and has been adapted in various related compounds.
Detailed Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine derivative + carboxylic acid or acid chloride, heat | Formation of benzimidazole core via condensation and cyclization |
| 2 | N-alkylation | Cyclopentyl bromide or chloride, base (e.g., K2CO3), solvent (DMF or acetone), room temperature to reflux | Alkylation at N-1 position to introduce cyclopentyl substituent |
| 3 | C-2 methylation | Methyl iodide or methyl sulfate, base or catalyst | Methylation at C-2 position of benzimidazole ring |
| 4 | Esterification | Methanol, acid catalyst (e.g., H2SO4 or HCl), reflux | Conversion of carboxylic acid group to methyl ester |
Representative Synthetic Route (Literature-Based)
A representative synthetic scheme adapted from related benzimidazole derivatives is as follows:
- Starting Material: 5-carboxy-2-methylbenzimidazole or its acid chloride derivative.
- N-1 Cyclopentylation: Reaction with cyclopentyl bromide in the presence of potassium carbonate in DMF at room temperature to reflux yields N-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid.
- Esterification: Treatment of the acid with methanol and catalytic sulfuric acid under reflux conditions converts the acid to the methyl ester, yielding this compound.
Research Findings and Optimization
- Reaction Yields: The N-alkylation step typically proceeds with moderate to high yields (60–85%) depending on reaction time and temperature.
- Purification: Crude products are purified by recrystallization or column chromatography using silica gel and appropriate eluents.
- Catalysts and Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for alkylation steps to enhance nucleophilicity and solubility. Acid-catalyzed esterification is conventionally performed in methanol with sulfuric acid.
- Alternative Methods: Some studies suggest microwave-assisted synthesis can shorten reaction times and improve yields during cyclization and esterification steps.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 5-carboxy-2-methylbenzimidazole | Commercially available or synthesized |
| N-alkylation reagent | Cyclopentyl bromide or chloride | Used in slight excess (1.1–1.5 eq) |
| Base | Potassium carbonate or cesium carbonate | Facilitates deprotonation and substitution |
| Solvent | DMF, acetone, or DMSO | Polar aprotic solvents preferred |
| Temperature | Room temperature to reflux (25–80°C) | Controlled to avoid side reactions |
| Esterification agent | Methanol with catalytic H2SO4 or HCl | Reflux conditions for 4–6 hours |
| Purification | Recrystallization or silica gel chromatography | Yields pure methyl ester product |
| Yield range | 60–85% overall | Dependent on reagent purity and reaction control |
Q & A
Q. Basic Characterization Strategies
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methyl ester at δ 3.7–3.9 ppm). COSY and HSQC resolve overlapping signals in the benzodiazole core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.15) and fragmentation patterns .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the cyclopentyl group. ORTEP-3 visualizes thermal ellipsoids and packing motifs .
How can reaction conditions be optimized to mitigate steric hindrance from the cyclopentyl group during synthesis?
Advanced Synthetic Optimization
Steric effects from the bulky cyclopentyl substituent may reduce nucleophilic attack efficiency. Strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and stabilize transition states .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes premature decomposition.
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .
What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?
Q. Advanced Computational Modeling
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) model π-π interactions in the benzodiazole ring .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to biological targets (e.g., kinase enzymes) using the compound’s 3D structure from crystallographic data .
How should researchers address discrepancies in crystallographic data refinement?
Data Contradiction Analysis
Discrepancies in R factors or electron density maps may arise from twinning or disordered solvent. Solutions include:
- SHELXL Refinement : Apply TWIN and BASF commands to model twinning, and PART instructions for partial occupancy .
- Validation Tools : CheckMATE or PLATON identifies overfitting. Acceptable thresholds: Rint < 0.05, GooF = 1.0–1.1 .
What protocols are recommended for evaluating the compound’s biological activity in vitro?
Q. Advanced Bioassay Design
- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported at 24–48 hours .
- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin .
What safety precautions are necessary when handling intermediates during synthesis?
Q. Basic Safety Protocols
- Hazardous Intermediates : Cyclopentyl halides are irritants; use fume hoods and PPE (nitrile gloves, goggles).
- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Reference SDS sheets for spill management (e.g., Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate requires neutralization with 5% acetic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
